2-(2,3-Dimethylchromon-6-yl)butanoic acid
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Overview
Description
2-(2,3-Dimethylchromon-6-yl)butanoic acid is an organic compound that belongs to the class of chromones, which are benzopyran derivatives. This compound is characterized by the presence of a chromone core substituted with two methyl groups at positions 2 and 3, and a butanoic acid moiety at position 6. Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylchromon-6-yl)butanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,3-dimethylphenol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromone core. The resulting intermediate is then subjected to further reactions to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylchromon-6-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromone core to dihydrochromone derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the chromone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted chromones, dihydrochromones, and carboxylic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,3-Dimethylchromon-6-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylchromon-6-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The chromone core is known to interact with various enzymes and receptors, modulating their activity. The butanoic acid moiety can influence the compound’s solubility and bioavailability, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dimethylchromon-4-yl)butanoic acid
- 2-(2,3-Dimethylchromon-5-yl)butanoic acid
- 2-(2,3-Dimethylchromon-7-yl)butanoic acid
Uniqueness
2-(2,3-Dimethylchromon-6-yl)butanoic acid is unique due to the specific positioning of the butanoic acid moiety at position 6 of the chromone core. This structural feature can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
173469-72-2 |
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Molecular Formula |
C15H16O4 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2-(2,3-dimethyl-4-oxochromen-6-yl)butanoic acid |
InChI |
InChI=1S/C15H16O4/c1-4-11(15(17)18)10-5-6-13-12(7-10)14(16)8(2)9(3)19-13/h5-7,11H,4H2,1-3H3,(H,17,18) |
InChI Key |
IMLRUCVOPUBTAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OC(=C(C2=O)C)C)C(=O)O |
Origin of Product |
United States |
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